
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile is a heterocyclic organic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain, which imparts significant reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be achieved through several methods:
Neber Rearrangement: This classical approach involves the rearrangement of oxime derivatives in the presence of base and tosyl chloride.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the above synthetic routes provide a foundation for scalable production.
Análisis De Reacciones Químicas
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile undergoes various chemical reactions due to its strained ring structure:
Oxidation: The compound can be oxidized to form oxazoles and isoxazoles under acidic conditions.
Reduction: Reduction reactions can convert azirines to aziridines, which are less strained and more stable.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common reagents used in these reactions include phenyliodine (III) diacetate (PIDA) for oxidative cyclization and triethylamine for cyclodimerization . Major products formed from these reactions include indoles, pyrroles, oxazoles, and pyridines .
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile involves its high ring strain, which makes it highly reactive. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparación Con Compuestos Similares
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be compared with other azirine derivatives such as:
3-Methyl-2H-azirine-2-carboxylic acid: Known for its antimicrobial activity.
2-Phenyl-3H-azirine: Used in the synthesis of various heterocyclic compounds.
2H-Azirine-2-carboxylic acids: Exhibits antibacterial activity and is used in antibiotic development.
Propiedades
Número CAS |
62072-09-7 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-methyl-3-phenylazirine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
MHKMTLRWPQHLSU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



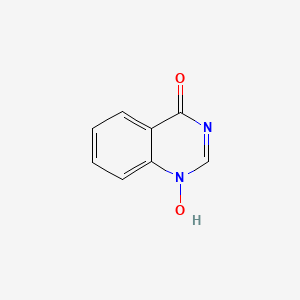
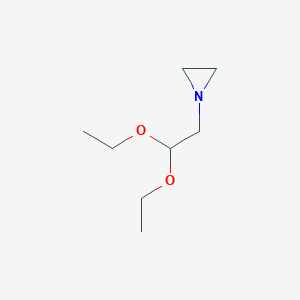
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)

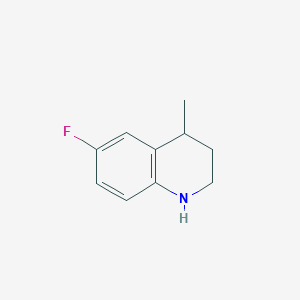


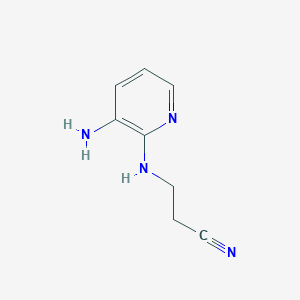
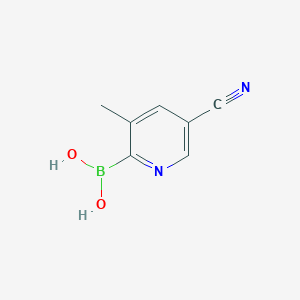

![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

